N-(2-METHOXYPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Description
N-(2-METHOXYPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of methoxy, phenyl, and nitro groups in its structure suggests potential biological activity and reactivity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-19-13-7-5-11-17(19)22-21(25)15-23(16-9-3-2-4-10-16)31(28,29)20-14-8-6-12-18(20)24(26)27/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABDALYZOUWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Acylation: Formation of the acetamide linkage.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, sulfonyl chlorides for sulfonation, and acyl chlorides for acylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial or anti-inflammatory agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance:
Antimicrobial Activity: Inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Activity: Inhibition of inflammatory mediators or pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-METHOXYPHENYL)ACETAMIDE: Lacks the sulfonamide and nitro groups.
2-NITROBENZENESULFONAMIDE: Lacks the methoxy and acetamide groups.
Uniqueness
N-(2-METHOXYPHENYL)-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of functional groups, which may confer specific biological activities and reactivity patterns not seen in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
